1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine
Overview
Description
“1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H16F2N2 and a molecular weight of 226.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a difluorophenyl group via a methylene bridge . The presence of the difluorophenyl group may influence the compound’s reactivity and interactions.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of 286.4° C at 760 mmHg and a predicted density of 1.2 g/mL . The refractive index is predicted to be n 20D 1.53 .Scientific Research Applications
Parkinson's Disease Research
Research on compounds similar to "1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine" has significantly contributed to understanding Parkinson's disease. For example, studies on MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) have revealed its ability to induce Parkinsonism in humans and animals by selectively damaging cells in the substantia nigra, offering insights into the disease's pathology and potential therapeutic targets (Hansen J N Van et al., 1983).
Toxicology and Safety Evaluation
Compounds structurally related to "this compound" have been used to study toxicological effects, such as methemoglobinemia and toxic encephalopathy following exposure to specific aromatic amino compounds. These studies highlight the importance of understanding the toxicological profiles of chemical compounds for safety evaluations in industrial settings (Y. Tao et al., 2022).
Metabolic Studies
Research has also focused on understanding the metabolism of similar compounds. For instance, studies on the metabolic pathways and disposition of specific orexin receptor antagonists in humans provide essential data on how these compounds are processed in the body, which is crucial for drug development and therapeutic application (C. Renzulli et al., 2011).
Understanding Carcinogenic Risks
Investigations into the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods contribute to our understanding of dietary carcinogens and their potential risks, offering insights into cancer prevention and the importance of dietary choices (Hirofumi Ushiyama et al., 1991).
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQXIWMYWRHSNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.